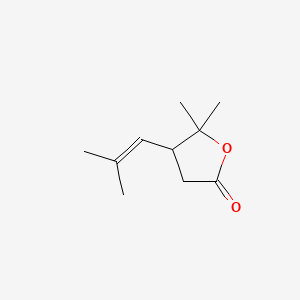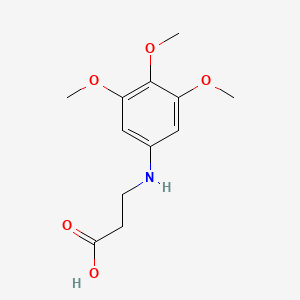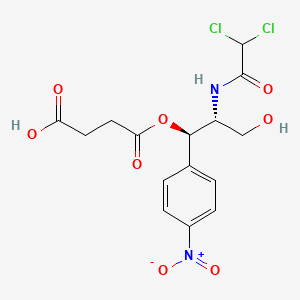
N-(4-methoxyphenyl)aziridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)aziridine-1-carboxamide: is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high strain energy and reactivity, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)aziridine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the aziridine ring. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for aziridines, including this compound, often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.
Substitution Reactions: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Major Products Formed:
Ring-Opening Products: Depending on the nucleophile, products can include amines, alcohols, or thiols.
Oxidation Products: Oxaziridines are formed upon oxidation.
Reduction Products: Amines are the primary products of reduction reactions.
Scientific Research Applications
N-(4-methoxyphenyl)aziridine-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)aziridine-1-carboxamide primarily involves its reactivity towards nucleophiles. The aziridine ring’s high strain energy facilitates nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, including enzyme inhibition and the synthesis of bioactive compounds .
Comparison with Similar Compounds
Aziridine-2-carboxamide: Similar in structure but lacks the 4-methoxyphenyl group, resulting in different reactivity and applications.
N-tosylaziridine: Contains a tosyl group instead of the methoxyphenyl group, leading to different chemical properties and uses.
Uniqueness: N-(4-methoxyphenyl)aziridine-1-carboxamide is unique due to the presence of the 4-methoxyphenyl group, which enhances its reactivity and functionalization potential. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
Properties
CAS No. |
3647-17-4 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
GBDLUTIVVYJERP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


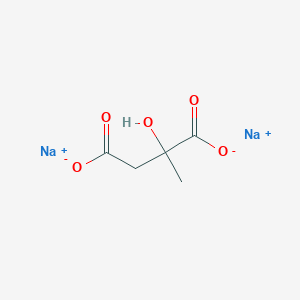
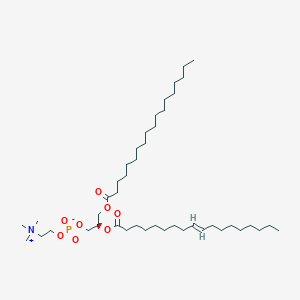
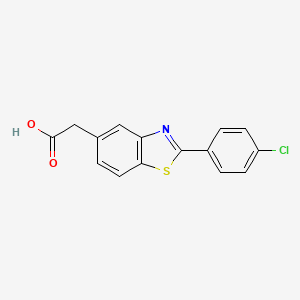
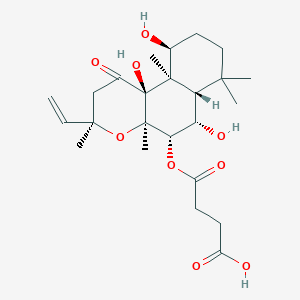
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)
